molecular formula C19H17N7O4 B11453255 N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11453255
M. Wt: 407.4 g/mol
InChI Key: YTGLOHJLDZFSHN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Construction of the Pyrimidine Ring: The pyrimidine ring is often constructed through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6-carboxamide: Similar structure but different substituents, leading to variations in biological activity.

    Imidazo[1,2-a]pyridine derivatives: Share a similar fused ring system but differ in the type of heterocycle and substituents.

Uniqueness

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and nitro substituents, along with the tetrazole-pyrimidine core, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H17N7O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H17N7O4/c1-11-16(18(27)21-13-8-4-6-10-15(13)30-2)17(25-19(20-11)22-23-24-25)12-7-3-5-9-14(12)26(28)29/h3-10,17H,1-2H3,(H,21,27)(H,20,22,24)

InChI Key

YTGLOHJLDZFSHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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